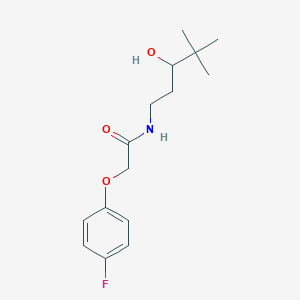

![molecular formula C16H15NO3S B6503480 N-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide CAS No. 1396814-42-8](/img/structure/B6503480.png)

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also contains a thiophen-2-yl group, which is a five-membered aromatic ring with one sulfur atom . The presence of a carboxamide group (-CONH2) suggests that it might have properties similar to amides, which are known for their variable reactivity and wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzofuran core with a thiophen-2-yl group and a carboxamide group attached. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carboxamide group might be involved in reactions like hydrolysis or reduction. The aromatic rings (benzofuran and thiophene) might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present and the overall shape of the molecule .Mechanism of Action

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide has been found to act as an antioxidant by scavenging free radicals, which can cause oxidative stress in cells. It has also been found to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to act as an anti-cancer agent by inhibiting the growth and spread of cancer cells.

Biochemical and Physiological Effects

This compound has been found to possess a variety of biochemical and physiological effects. It has been found to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, this compound has been found to possess anti-microbial and anti-viral properties, as well as to possess the ability to modulate cell metabolism and gene expression.

Advantages and Limitations for Lab Experiments

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in lab experiments. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, so there is limited information available regarding its safety and toxicity. Additionally, it can be difficult to synthesize in large quantities.

Future Directions

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide has a wide range of potential applications and future directions. Further research could be conducted to explore its potential as an anti-cancer agent, as well as its potential to modulate cell metabolism and gene expression. Additionally, further research could be conducted to explore its potential as an anti-microbial and anti-viral agent. Additionally, further research could be conducted to explore its potential to treat other diseases and conditions, such as diabetes and cardiovascular disease. Finally, further research could be conducted to explore its potential for use in drug development and other applications.

Synthesis Methods

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide can be synthesized through a variety of methods, including chemical synthesis, organic synthesis, and enzymatic synthesis. Chemical synthesis involves the use of a variety of organic compounds and reagents to create the desired compound. Organic synthesis involves the use of a variety of organic compounds and reagents to create the desired compound. Finally, enzymatic synthesis involves the use of enzymes to catalyze the formation of the desired compound.

Scientific Research Applications

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide has been widely used in scientific research due to its wide range of applications. It has been used in drug development, as an antioxidant, anti-inflammatory, and anti-cancer agent. This compound has also been used in the study of cell metabolism, cell signaling, and gene expression. Additionally, this compound has been used in the study of cancer, diabetes, and cardiovascular disease.

Safety and Hazards

properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-12(15-6-3-9-21-15)7-8-17-16(19)14-10-11-4-1-2-5-13(11)20-14/h1-6,9-10,12,18H,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKCEJPPTFWFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503403.png)

![1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503404.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide](/img/structure/B6503414.png)

![2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide](/img/structure/B6503419.png)

![2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide](/img/structure/B6503425.png)

![2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide](/img/structure/B6503433.png)

![N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6503441.png)

![3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6503449.png)

![3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6503450.png)

![2-(2-chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide](/img/structure/B6503492.png)

![1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea](/img/structure/B6503498.png)

![3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6503501.png)